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Cat. No.: B1347557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Cyclopentyl-N-methyl-methanamine, a secondary amine featuring a cyclopentyl moiety,

presents itself as a valuable building block for the synthesis of novel pharmaceutical

compounds. Its structural characteristics, combining a flexible alkyl chain with a cyclic group,

offer a scaffold for the development of molecules with the potential for diverse biological

activities. The incorporation of the (cyclopentylmethyl)methylamino group can influence key

drug-like properties such as lipophilicity, metabolic stability, and receptor binding affinity. While

direct and extensive research on the specific applications of 1-cyclopentyl-N-methyl-
methanamine (CAS: 4492-51-7) in marketed pharmaceuticals is not widely documented in

publicly available literature, its potential can be inferred from the broader class of

cyclopentylamine derivatives used in medicinal chemistry.

These application notes provide an overview of the chemical properties of 1-cyclopentyl-N-
methyl-methanamine, general protocols for its use in synthetic chemistry, and a discussion of

potential therapeutic areas and biological targets for its derivatives.
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A summary of the key physicochemical properties of 1-cyclopentyl-N-methyl-methanamine is

provided in the table below. These properties are essential for designing reaction conditions

and for the physicochemical characterization of its derivatives.

Property Value Reference(s)

CAS Number 4492-51-7 [1][2][3][4][5]

Molecular Formula C₇H₁₅N [2][4]

Molecular Weight 113.20 g/mol [2][3]

Boiling Point 105 °C (at 210 Torr) [2]

Density 0.837±0.06 g/cm³ (Predicted) [2]

Purity ≥97% (commercially available) [1]

Synonyms

(Cyclopentylmethyl)

(methyl)amine, N-

Methylcyclopentanemethanami

ne

[3]

Synthetic Applications and Protocols
1-Cyclopentyl-N-methyl-methanamine is a versatile secondary amine that can be utilized in a

variety of organic reactions to introduce the (cyclopentylmethyl)methylamino moiety into a

target molecule. The most common application is in nucleophilic substitution reactions,

particularly N-alkylation.

General Protocol for N-Alkylation
This protocol describes a general procedure for the N-alkylation of a substrate (R-X, where X is

a leaving group such as Br, I, OTs) with 1-cyclopentyl-N-methyl-methanamine.

Materials:

1-Cyclopentyl-N-methyl-methanamine

Alkyl halide or sulfonate (R-X)
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Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, THF)

Inorganic base (e.g., K₂CO₃, Cs₂CO₃, NaH)

Inert gas (e.g., Argon or Nitrogen)

Standard laboratory glassware and workup reagents

Procedure:

To a solution of 1-cyclopentyl-N-methyl-methanamine (1.0 eq.) in the chosen anhydrous

solvent, add the inorganic base (1.5-2.0 eq.).

Stir the mixture under an inert atmosphere at room temperature for 15-30 minutes.

Add the alkylating agent (R-X) (1.0-1.2 eq.) to the reaction mixture.

The reaction can be stirred at room temperature or heated depending on the reactivity of the

substrate. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction to room temperature and quench with water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate,

dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired N-

alkylated product.

Note: Reaction conditions such as solvent, base, temperature, and reaction time should be

optimized for each specific substrate.
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1. Reagent Preparation
- 1-Cyclopentyl-N-methyl-methanamine

- Alkylating Agent (R-X)
- Base (e.g., K₂CO₃)
- Anhydrous Solvent

2. N-Alkylation Reaction
- Stir under inert atmosphere

- Monitor progress (TLC/LC-MS)

Combine
3. Aqueous Workup
- Quench with water

- Extract with organic solvent

Reaction complete 4. Purification
- Column Chromatography

Crude product 5. Product Characterization
- NMR, MS, etc.

Pure product

Click to download full resolution via product page

Fig. 1: General workflow for N-alkylation using 1-cyclopentyl-N-methyl-methanamine.

Potential Pharmaceutical Applications and
Biological Targets
While specific pharmaceuticals derived directly from 1-cyclopentyl-N-methyl-methanamine
are not prominently reported, the broader class of cyclopentylamine derivatives has been

investigated for various therapeutic applications. The (cyclopentylmethyl)methylamino group

can serve as a key pharmacophore or a modifying group to improve the pharmacological

profile of a lead compound.
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Therapeutic Area
Potential Biological
Target(s)

Rationale for Cyclopentyl
Moiety

Oncology
Kinase inhibitors, Microtubule

targeting agents

The cyclopentyl group can

occupy hydrophobic pockets in

enzyme active sites, potentially

enhancing binding affinity and

selectivity.

Antiviral Neuraminidase inhibitors

The cyclic structure can mimic

natural substrates or bind to

allosteric sites on viral

enzymes.

Neuroscience

GPCRs (e.g., dopamine,

serotonin receptors), Ion

channels

The lipophilic nature of the

cyclopentyl group can facilitate

blood-brain barrier penetration.

Anti-inflammatory
Enzymes in inflammatory

pathways (e.g., COX, LOX)

The conformational rigidity of

the cyclopentyl ring can help in

orienting the molecule for

optimal interaction with the

target.

Hypothetical Signaling Pathway Modulation
Given the prevalence of amine-containing drugs in neuroscience, a hypothetical

pharmaceutical derived from 1-cyclopentyl-N-methyl-methanamine could potentially

modulate neurotransmitter signaling pathways. For instance, it could act as an antagonist or

modulator of a G-protein coupled receptor (GPCR) such as a dopamine or serotonin receptor,

which are implicated in various neurological and psychiatric disorders.
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Cell Membrane

Cytoplasm

Hypothetical Drug
(Derivative of Building Block)

GPCR
(e.g., Dopamine Receptor)

Binds to

G-Protein

Activates

Effector Enzyme
(e.g., Adenylyl Cyclase)

Modulates

Second Messenger
(e.g., cAMP)

Produces

Protein Kinase A

Activates

Downstream Targets

Phosphorylates

Cellular Response
(e.g., altered neuronal excitability)

Leads to
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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